molecular formula C12H13ClN2OS B14772226 5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine

5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine

Cat. No.: B14772226
M. Wt: 268.76 g/mol
InChI Key: IDCQJCIZIJMEPN-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine typically involves the reaction of 5-chloro-2-isopropoxyaniline with a thioamide under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by heating the mixture to promote cyclization and formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring can interact with the active sites of enzymes, affecting their activity and leading to various biological effects . Additionally, the compound’s ability to undergo electrophilic and nucleophilic substitutions allows it to form covalent bonds with biological molecules, further influencing its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropoxy group can affect the compound’s solubility, electronic properties, and interactions with biological targets, making it distinct from other similar thiazole derivatives .

Properties

Molecular Formula

C12H13ClN2OS

Molecular Weight

268.76 g/mol

IUPAC Name

5-(5-chloro-2-propan-2-yloxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13ClN2OS/c1-7(2)16-10-4-3-8(13)5-9(10)11-6-15-12(14)17-11/h3-7H,1-2H3,(H2,14,15)

InChI Key

IDCQJCIZIJMEPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)C2=CN=C(S2)N

Origin of Product

United States

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